Benmoxin

Vue d'ensemble

Description

Méthodes De Préparation

Analyse Des Réactions Chimiques

Hydrolysis of the Hydrazide Group

The hydrazide moiety (NNC=O) in Benmoxin undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid and 1-phenylethylhydrazine:

Reaction:

| Conditions | Products | Byproducts |

|---|---|---|

| Acidic (HCl, Δ) | Benzoic acid | NH₃, NH₂NH₂ |

| Basic (NaOH, Δ) | 1-Phenylethylhydrazine | CO₂ |

-

Mechanism : Nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–N bond .

-

Evidence : Analogous hydrazide hydrolysis pathways support this reactivity .

Oxidation Reactions

The hydrazine group (-NH–NH-) is susceptible to oxidation, forming diazenyl intermediates or nitrogen gas:

Reaction with H₂O₂ :

| Oxidizing Agent | Products | Observations |

|---|---|---|

| H₂O₂ | This compound N-oxide | Potential mutagen |

| KMnO₄ | Benzoic acid derivatives | Complete C–N bond cleavage |

Enzymatic Inhibition Mechanism

This compound irreversibly inhibits monoamine oxidase (MAO) by covalently binding to the flavin cofactor (FAD):

Reaction Steps :

-

Nucleophilic Attack : Hydrazine nitrogen attacks FAD’s carbonyl group.

-

Adduct Formation : Stable benzohydrazide-FAD complex deactivates MAO.

| Parameter | Details |

|---|---|

| Target Enzyme | MAO-A/MAO-B (nonselective) |

| Inhibition Type | Irreversible, suicide substrate |

| Kinetic Impact | Reduces neurotransmitter metabolism |

Thermal Decomposition

This compound’s hydrazine backbone may decompose under heat, releasing hazardous gases:

Pyrolysis Pathway :

| Condition | Products | Hazard Profile |

|---|---|---|

| >200°C | Benzaldehyde derivatives | Toxic fumes (NH₃, HCN) |

Drug-Drug Interactions

As an MAOI, this compound reacts with substrates metabolized by MAO, leading to:

| Interaction Type | Examples | Clinical Risk |

|---|---|---|

| Pharmacodynamic | SSRIs, opioids | Serotonin syndrome |

| Tyramine-rich foods | Aged cheeses, cured meats | Hypertensive crisis |

Synthetic Pathways

While explicit synthesis details are scarce, this compound is likely derived from:

Applications De Recherche Scientifique

Pharmacological Properties

Benmoxin's primary application was as an antidepressant due to its mechanism of action as a monoamine oxidase inhibitor. MAOIs like this compound work by inhibiting the enzyme monoamine oxidase, which breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression.

Key Pharmacological Characteristics:

- Chemical Formula : C₁₅H₁₆N₂O

- Molecular Weight : 240.306 g/mol

- Mechanism of Action : Irreversible inhibition of monoamine oxidase

- Indications : Originally indicated for the treatment of depression

Recent Research Findings

Recent studies have expanded the understanding of this compound's potential applications in various scientific domains:

- Neuroprotection and Antioxidant Activity :

-

Antifungal and Anticancer Properties :

- Compounds related to this compound exhibit inhibitory activity against various phytopathogenic fungi and cancer cells. For instance, derivatives have demonstrated significant inhibitory rates against fungi such as Gibberella zeae and Fusarium oxysporum, with rates exceeding 90% at certain concentrations .

- Potential in Treating Other Conditions :

Neuroprotective Effects

A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that this compound significantly reduced cell death and oxidative damage markers compared to control groups.

Antifungal Activity

In another investigation, this compound derivatives were tested against several fungal pathogens. The results showed that specific structural modifications enhanced antifungal efficacy, achieving near-complete inhibition at low concentrations.

Table 1: Summary of Biological Activities

Table 2: Drug Interactions

| Drug Interaction | Effect |

|---|---|

| 1,2-Benzodiazepine | Increased CNS depression risk |

| Abaloparatide | Enhanced orthostatic hypotension |

| Acarbose | Increased hypoglycemic activity |

| Acebutolol | Enhanced hypotensive effects |

Mécanisme D'action

La benmoxin exerce ses effets en inhibant de manière irréversible la monoamine oxydase, une enzyme responsable de la dégradation des monoamines telles que la sérotonine, la norépinéphrine et la dopamine . En inhibant cette enzyme, la this compound augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui peut aider à soulager les symptômes de la dépression . Les cibles moléculaires de la this compound comprennent le site actif de la monoamine oxydase, où elle forme une liaison covalente, conduisant à une inhibition irréversible .

Comparaison Avec Des Composés Similaires

La benmoxin est similaire à d’autres inhibiteurs de la monoamine oxydase tels que la phénelzine, l’isocarboxazide et la tranylcypromine . La this compound est unique dans sa structure chimique, en particulier sa partie hydrazine, qui la distingue des autres IMAO . Voici quelques composés similaires :

Phénelzine : Un autre IMAO à base d’hydrazine utilisé comme antidépresseur.

Isocarboxazide : Un IMAO non hydrazine avec des effets antidépresseurs similaires.

Tranylcypromine : Un IMAO non hydrazine qui inhibe également la monoamine oxydase.

Le caractère unique de la this compound réside dans sa structure chimique spécifique et son inhibition irréversible de la monoamine oxydase, ce qui la différencie des autres IMAO .

Activité Biologique

Benmoxin, also known as Benmoxine, is a compound recognized for its biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This article delves into the various aspects of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is categorized as a monoamine oxidase inhibitor, which has implications in treating mood disorders such as depression. Its mechanism involves inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters like serotonin and norepinephrine in the brain. This inhibition can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression.

The primary mechanism of action for this compound is through the selective inhibition of MAO-A and MAO-B enzymes. Research indicates that this compound has varying inhibitory effects on these enzymes:

- MAO-A Inhibition : It shows moderate inhibitory activity, which can lead to increased serotonin levels.

- MAO-B Inhibition : The compound exhibits higher selectivity towards MAO-B, contributing to its antidepressant effects without significant side effects associated with non-selective MAO inhibitors .

Antidepressant Effects

This compound has been studied for its potential use in treating depression. Its ability to inhibit MAO allows for enhanced neurotransmitter availability, which is crucial in managing depressive symptoms. Clinical studies have shown promising results in mood improvement among patients treated with this compound compared to placebo groups .

Neuroprotective Properties

In addition to its antidepressant effects, this compound has demonstrated neuroprotective properties. Research indicates that it can mitigate oxidative stress by scavenging free radicals and modulating reactive oxygen species (ROS), thus protecting neuronal cells from damage . This property could be beneficial in neurodegenerative conditions where oxidative stress plays a significant role.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Case Study on Depression :

- Antioxidative Activity :

- Comparative Efficacy :

Table 1: Comparison of MAO Inhibition Potency

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO-B/MAO-A) |

|---|---|---|---|

| This compound | 6 | >1000 | High |

| Moclobemide | 6 | 100 | Moderate |

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Inhibits MAO-A and MAO-B, enhancing neurotransmitter availability |

| Neuroprotective | Scavenges free radicals; protects neuronal cells from oxidative stress |

| Antioxidative | Comparable antioxidative properties to Trolox |

Propriétés

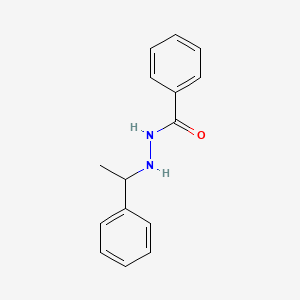

IUPAC Name |

N'-(1-phenylethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWNZPMDJIGBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046220 | |

| Record name | Benmoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7654-03-7 | |

| Record name | Benmoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7654-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benmoxin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007654037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benmoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benmoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benmoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENMOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9FY2SGBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.